2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide
Description
This compound features a benzimidazole core linked via an acetamide bridge to a benzyl group substituted with a thiophen-3-yl moiety. The benzimidazole scaffold is known for its pharmacological versatility, including antimicrobial, anticancer, and antioxidant activities . The thiophene substitution at the benzyl position may enhance lipophilicity and influence target binding, though specific biological data for this compound remain underexplored in the provided evidence.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c24-20(12-23-14-22-18-7-3-4-8-19(18)23)21-11-15-5-1-2-6-17(15)16-9-10-25-13-16/h1-10,13-14H,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGPTDHZIPGGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=NC3=CC=CC=C32)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The thiophene ring is introduced through a subsequent reaction with thiophene derivatives, followed by the attachment of the benzyl group via a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide has been studied for its antimicrobial properties. It has shown potential in inhibiting the growth of various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Medicine: The compound has been investigated for its therapeutic potential, particularly in the treatment of cancer and tuberculosis. Its ability to interact with specific molecular targets in cancer cells and Mycobacterium tuberculosis suggests its utility in designing new drugs.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide exerts its effects involves interaction with specific molecular targets. The benzo[d]imidazole ring can bind to enzymes and receptors, modulating their activity. The thiophene ring enhances the compound's ability to penetrate cell membranes, increasing its bioavailability. The acetamide group contributes to the compound's overall stability and reactivity.
Comparison with Similar Compounds
Key Structural Differences
The compound’s uniqueness lies in its thiophen-3-yl substitution, distinguishing it from analogues with nitro, oxadiazole, or thiophen-2-yl groups. Below is a comparative analysis:
Pharmacological Activity Trends
- Antioxidant Potential: Derivatives with oxadiazole substituents (e.g., Scheme 22b in ) exhibit strong radical scavenging activity, likely due to electron-rich heterocycles enhancing redox properties. The target compound’s thiophene group may similarly contribute, though direct comparisons are lacking.
- Antimicrobial/Anticancer Activity: Nitro-substituted analogues like W1 show pronounced antimicrobial and anticancer effects, attributed to nitro groups’ electron-withdrawing properties enhancing reactivity . Thiophene substitutions, as in the target compound, may modulate cytotoxicity through improved membrane permeability.
- DNA Binding : Thiophen-2-yl derivatives demonstrate moderate DNA interaction , suggesting that the thiophen-3-yl isomer in the target compound could exhibit distinct binding modes.
Critical Analysis of Substituent Effects
- Thiophene vs. Oxadiazole : Thiophene’s sulfur atom may enhance lipophilicity and π-stacking interactions, whereas oxadiazole’s electronegative nitrogen/oxygen atoms improve antioxidant capacity .
- Nitro Groups (W1) : Increase electrophilicity and bioactivity but may reduce solubility and increase toxicity .
- Chlorophenyl (W13) : Halogen substituents often enhance metabolic stability and target affinity, though biological data are pending .
Q & A
Q. What are the optimal synthetic routes for 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the benzimidazole core via condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions.
- Step 2: Alkylation or acylation to introduce the acetamide group. For example, reacting 1H-benzimidazole with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) yields 2-(1H-benzimidazol-1-yl)acetamide intermediates.
- Step 3: Coupling the intermediate with a thiophene-substituted benzylamine via nucleophilic substitution or amide bond formation.
Key Conditions: Use polar aprotic solvents (e.g., DMF, DMSO), temperatures between 60–100°C, and catalysts like triethylamine. Purification via column chromatography or recrystallization is critical for high yields (>75%) .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | HCl (conc.), reflux | 65% | |
| 2 | Chloroacetyl chloride, K₂CO₃, DMF | 78% | |
| 3 | Thiophen-3-ylbenzylamine, EDC/HOBt | 82% |
Q. Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 378.12 for C₂₁H₁₈N₃OS) .
- Infrared (IR) Spectroscopy: Detects amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~3300 cm⁻¹ .
- X-ray Crystallography: Resolves 3D structure and intermolecular interactions (e.g., H-bonding networks in crystal lattices) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of the thiophene and benzimidazole moieties?
- Methodology:
- Systematic Substitution: Synthesize analogs with variations at the thiophene (e.g., 3- vs. 2-substitution) or benzimidazole (e.g., electron-withdrawing/donating groups).
- Biological Assays: Test anti-inflammatory (COX-2 inhibition), anticancer (cell viability via MTT assay), and antimicrobial (MIC against S. aureus) activities.
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like NF-κB or tubulin .
- Example Finding: Electron-donating groups (e.g., -OCH₃) on the benzimidazole enhance COX-2 selectivity (IC₅₀ = 1.2 µM vs. 4.5 µM for unsubstituted analog) .
Q. Table 2: SAR of Thiophene Substitution
| Thiophene Position | Bioactivity (IC₅₀, µM) | Target |
|---|---|---|
| 3-substituted | 0.8 (Anticancer) | Tubulin |
| 2-substituted | 2.1 (Anticancer) | Tubulin |
Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?
- Pharmacokinetic (PK) Profiling: Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS. Poor oral absorption (e.g., <20% bioavailability) may explain reduced in vivo activity .
- Metabolite Identification: Incubate the compound with liver microsomes to identify inactive/active metabolites. For example, hydroxylation at the benzyl group reduces potency .
- Formulation Optimization: Use nanoemulsions or liposomes to enhance solubility and target delivery. A study showed a 3-fold increase in tumor suppression with PEGylated nanoparticles .
Q. What is the proposed mechanism of action based on structural features and analogous compounds?
- Hypothesized Targets:
- NF-κB Pathway: The benzimidazole-thiophene scaffold mimics known inhibitors (e.g., CID-2858522) by binding to the IKK complex, reducing pro-inflammatory cytokines (TNF-α, IL-6) .
- Microtubule Disruption: Thiophene analogs inhibit tubulin polymerization (IC₅₀ = 0.7 µM), leading to G2/M cell cycle arrest in cancer cells .
- Validation Methods:
Q. How can crystallography data inform the design of more stable derivatives?
- Key Insights from X-ray Data:
- The acetamide group forms intermolecular H-bonds (N-H⋯O=C), stabilizing the crystal lattice. Derivatives with rigid substituents (e.g., adamantyl) show enhanced thermal stability (m.p. >250°C) .
- Steric hindrance from bulky groups (e.g., 4-methylcyclohexyl) reduces metabolic degradation in hepatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
